molecular formula C16H14BrN3O2 B2570718 N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 931744-23-9

N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2570718
CAS RN: 931744-23-9
M. Wt: 360.211
InChI Key: SYJLIDNLIQCQPU-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, also known as BPA, is a chemical compound that has been widely used in scientific research. It is a derivative of the pyridine-2-one family and is used as a tool compound to study various biological processes. BPA is a potent inhibitor of several enzymes, including kinases, phosphodiesterases, and proteases.

Mechanism of Action

N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide inhibits the activity of several enzymes by binding to their active sites. It forms a covalent bond with the nucleophilic amino acid residues in the active site of the enzyme, thereby blocking its activity. This compound has been shown to be a potent inhibitor of several kinases, including c-Src, EGFR, and HER2. It has also been shown to inhibit the activity of phosphodiesterases and proteases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory enzymes. In addition, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has several advantages as a tool compound in scientific research. It is a potent inhibitor of several enzymes, and its mechanism of action is well understood. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations as a tool compound. It is not selective for a single enzyme and can inhibit the activity of several related enzymes. In addition, this compound can form covalent bonds with other proteins in the cell, leading to off-target effects.

Future Directions

There are several future directions for the use of N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide in scientific research. One direction is the development of more selective inhibitors of specific enzymes. Another direction is the use of this compound in combination with other drugs to enhance their efficacy. This compound can also be used to identify new drug targets and to study the mechanism of action of different drugs. Finally, this compound can be used to study the role of specific enzymes in different diseases and to develop new therapies for these diseases.
Conclusion:
In conclusion, this compound is a potent inhibitor of several enzymes and has been widely used as a tool compound in scientific research. It has several biochemical and physiological effects and has been shown to have potential therapeutic applications in different diseases. This compound has some advantages and limitations as a tool compound, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide involves a multi-step process. The starting material is 2-bromoaniline, which is reacted with 2-cyano-4,6-dimethylpyridine-1-oxide to form the intermediate product. This intermediate is then reacted with acetic anhydride to form the final product, this compound. The yield of this compound is around 50%, and the purity is typically greater than 95%.

Scientific Research Applications

N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been widely used in scientific research as a tool compound to study various biological processes. It is a potent inhibitor of several enzymes, including kinases, phosphodiesterases, and proteases. This compound has been used to study the role of these enzymes in different diseases, including cancer, inflammation, and cardiovascular diseases. This compound has also been used to study the mechanism of action of different drugs and to identify new drug targets.

properties

IUPAC Name

N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-10-7-11(2)20(16(22)12(10)8-18)9-15(21)19-14-6-4-3-5-13(14)17/h3-7H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJLIDNLIQCQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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